molecular formula C22H21ClN2O4S B7695471 3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide

3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide

Cat. No.: B7695471
M. Wt: 444.9 g/mol
InChI Key: AXYFQIACCQKDIV-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group, a chlorobenzyl group, and a methoxybenzamide group. These functional groups contribute to its reactivity and potential utility in scientific research.

Properties

IUPAC Name

3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYFQIACCQKDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with sulfamoyl chloride to form the benzylsulfamoyl intermediate.

    Introduction of Chlorobenzyl Group: The benzylsulfamoyl intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.

    Methoxybenzamide Formation: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4′-Chlorobenzyloxy)phenylboronic acid: Shares structural similarities but differs in functional groups.

    4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: Another compound with a chlorobenzyl group but different core structure.

Uniqueness

3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide is unique due to its combination of benzylsulfamoyl, chlorobenzyl, and methoxybenzamide groups, which confer distinct chemical and biological properties

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